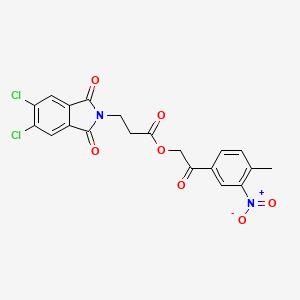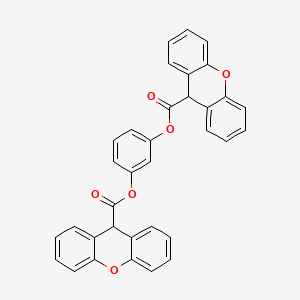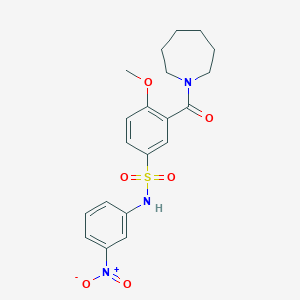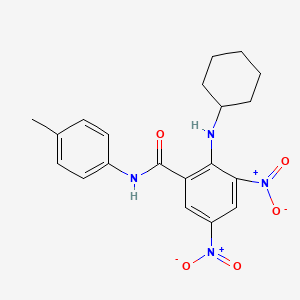![molecular formula C25H24FN7O B15151524 N~2~-{4,6-bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}-N-(2-fluorophenyl)glycinamide](/img/structure/B15151524.png)
N~2~-{4,6-bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}-N-(2-fluorophenyl)glycinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~2~-{4,6-bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}-N-(2-fluorophenyl)glycinamide is a complex organic compound characterized by its unique structure, which includes a triazine ring substituted with amino groups and a glycinamide moiety
Métodos De Preparación
The synthesis of N2-{4,6-bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}-N-(2-fluorophenyl)glycinamide typically involves multiple steps. One common method includes the reaction of 4,6-dichloro-1,3,5-triazine with 4-methylphenylamine to form the intermediate 4,6-bis[(4-methylphenyl)amino]-1,3,5-triazine. This intermediate is then reacted with 2-fluorophenylglycinamide under suitable conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as controlling temperature, pressure, and the use of catalysts.
Análisis De Reacciones Químicas
N~2~-{4,6-bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}-N-(2-fluorophenyl)glycinamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitution, where the amino groups can be replaced by other nucleophiles under appropriate conditions.
Aplicaciones Científicas De Investigación
N~2~-{4,6-bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}-N-(2-fluorophenyl)glycinamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying biochemical pathways and mechanisms.
Industry: Used in the development of advanced materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of N2-{4,6-bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}-N-(2-fluorophenyl)glycinamide involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the target and the context in which the compound is used.
Comparación Con Compuestos Similares
N~2~-{4,6-bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}-N-(2-fluorophenyl)glycinamide can be compared with other similar compounds, such as:
N~2~-{4,6-bis[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}-N-(2-fluorophenyl)glycinamide: Similar structure but with methoxy groups instead of methyl groups.
N~2~-{4,6-bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}-N-(2-chlorophenyl)glycinamide: Similar structure but with a chlorine atom instead of a fluorine atom.
N~2~-{4,6-bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}-N-(2-bromophenyl)glycinamide: Similar structure but with a bromine atom instead of a fluorine atom.
These comparisons highlight the uniqueness of N2-{4,6-bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}-N-(2-fluorophenyl)glycinamide in terms of its specific substituents and their effects on the compound’s properties and applications.
Propiedades
Fórmula molecular |
C25H24FN7O |
|---|---|
Peso molecular |
457.5 g/mol |
Nombre IUPAC |
2-[[4,6-bis(4-methylanilino)-1,3,5-triazin-2-yl]amino]-N-(2-fluorophenyl)acetamide |
InChI |
InChI=1S/C25H24FN7O/c1-16-7-11-18(12-8-16)28-24-31-23(27-15-22(34)30-21-6-4-3-5-20(21)26)32-25(33-24)29-19-13-9-17(2)10-14-19/h3-14H,15H2,1-2H3,(H,30,34)(H3,27,28,29,31,32,33) |
Clave InChI |
VTKXPYNSPBXFMX-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)NC2=NC(=NC(=N2)NCC(=O)NC3=CC=CC=C3F)NC4=CC=C(C=C4)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N~2~-{4,6-bis[(2-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-(2,5-dimethylphenyl)alaninamide](/img/structure/B15151449.png)
![N~2~-{4,6-bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}-N-(2,5-dimethylphenyl)glycinamide](/img/structure/B15151457.png)
![1-oxo-1-phenylpropan-2-yl (1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)acetate](/img/structure/B15151465.png)
![4-methyl-N-[2,2,2-trichloro-1-({[4-(ethenylsulfonyl)-2-methoxyphenyl]carbamothioyl}amino)ethyl]benzamide](/img/structure/B15151470.png)

![N-[(1,3-dioxoisoindol-2-yl)methyl]-N-(3-methylphenyl)furan-2-carboxamide](/img/structure/B15151494.png)
![2-[2-(5-Amino-1,3,4-thiadiazol-2-yl)ethyl]propanedihydrazide](/img/structure/B15151495.png)



![N-[2-(methylsulfanyl)phenyl]-7-(trifluoromethyl)-5,6-dihydrobenzo[h]pyrazolo[5,1-b]quinazoline-10-carboxamide](/img/structure/B15151512.png)
![N-benzyl-N-{[3-(2,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}methanesulfonamide](/img/structure/B15151520.png)
![N-[4-chloro-2-(trifluoromethyl)phenyl]-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)alaninamide](/img/structure/B15151526.png)
![Methyl 4-{[(3-bromo-4-tert-butylphenyl)carbonyl]amino}benzoate](/img/structure/B15151536.png)
